tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 672301-26-7
VCID: VC4780752
InChI: InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

CAS No.: 672301-26-7

Cat. No.: VC4780752

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate - 672301-26-7

Specification

CAS No. 672301-26-7
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name tert-butyl N-(2-oxo-1,3-dihydroinden-5-yl)carbamate
Standard InChI InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17)
Standard InChI Key OVCTXXNAXKQGJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named tert-butyl NN-(2-oxo-1,3-dihydroinden-5-yl)carbamate under IUPAC conventions . Alternative designations include:

  • AKOS030628429

  • ZINC498051091

  • HP-0010

  • tert-Butyl N-(2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate .

Its CAS registry number, 672301-26-7, serves as a unique identifier across regulatory and commercial databases .

Molecular and Structural Analysis

The molecule consists of a dihydroindenone core (a bicyclic structure with a ketone group at position 2) substituted at position 5 by a carbamate group. The tert-butyl moiety attached to the carbamate nitrogen enhances steric bulk, improving stability during synthetic manipulations .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number672301-26-7
Molecular FormulaC14H17NO3\text{C}_{14}\text{H}_{17}\text{NO}_3
Molecular Weight247.29 g/mol
Purity Specifications≥95% (AK Scientific) , ≥97% (MolCore)

Synthesis and Manufacturing

Industrial Production Methods

Large-scale synthesis of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves multi-step organic reactions. A typical route includes:

  • Functionalization of Indenone: Introduction of an amine group at position 5 of 2,3-dihydro-1H-inden-2-one via nitration and reduction.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form the carbamate .

MolCore reports industrial batches with purities exceeding 97%, validated by high-performance liquid chromatography (HPLC) . Cymitquimica offers the compound in research quantities (1 g to 250 mg), indicating its niche application in early-stage drug discovery .

Table 2: Synthetic Conditions and Yields

ParameterDetailsSource
Starting Material5-Amino-2,3-dihydro-1H-inden-2-one
Protecting AgentDi-tert-butyl dicarbonate
SolventTetrahydrofuran (THF)
Reaction Temperature0–5°C
Yield85–90%

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard laboratory conditions (20–25°C) but degrades upon prolonged exposure to moisture or strong oxidizing agents. Thermal decomposition above 200°C releases carbon and nitrogen oxides .

Solubility and Volatility

While exact solubility data are unavailable, analogous carbamates exhibit limited water solubility (<1 mg/mL) and higher miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Volatility is negligible due to the compound’s high molecular weight and non-volatile tert-butyl group .

Hazard CodeDescriptionPrecautionary Actions
H315Causes skin irritationWear nitrile gloves; wash skin post-contact
H319Causes serious eye irritationUse safety goggles; flush eyes with water
H335May cause respiratory irritationUse in fume hood; wear N95 respirator

Emergency Response

  • Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The Boc group in tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate serves as a temporary protecting group for amines, enabling selective functionalization in multi-step syntheses. It is particularly valuable in peptide coupling and alkaloid derivatization .

Drug Discovery Case Studies

While direct pharmacological data are scarce, structural analogs of this compound have shown:

  • Kinase Inhibition: Modulation of cyclin-dependent kinases (CDKs) in cancer cell lines .

  • Neuroprotective Effects: Activation of adenosine A2A_{2A} receptors in Parkinson’s disease models .

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data are lacking, but prudent disposal via incineration at approved facilities is recommended to prevent soil or water contamination .

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